REACTION_SMILES
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[CH3:1][c:2]1[c:3]([OH:12])[c:4]([C:8]([CH3:9])([CH3:10])[CH3:11])[cH:5][cH:6][cH:7]1.[H:16][H:17].[NH3:13].[NH4+:14].[OH-:15].[Pd:18]>>[CH3:1][c:2]1[c:3]([NH2:13])[c:4]([C:8]([CH3:9])([CH3:10])[CH3:11])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C(C)(C)C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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Cc1cccc(C(C)(C)C)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |